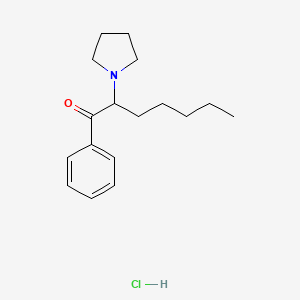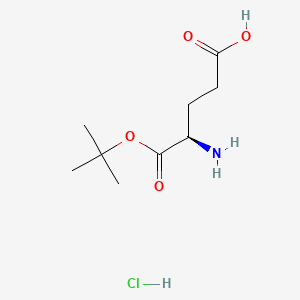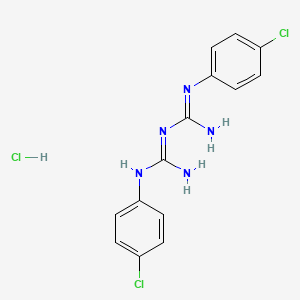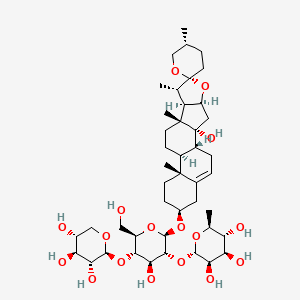
Buergerinin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buergerinin B is a natural product that can be found in the roots of Scrophularia ningpoensis . It has a molecular weight of 202.20 g/mol .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Buergerinin B, a related compound, Buergerinin F, has been synthesized via an enantioselective aldol reaction of a tetrasubstituted ketene silyl acetal with crotonaldehyde, followed by intramolecular Wacker-type ketalization .Molecular Structure Analysis
The molecular formula of Buergerinin B is C9H14O5 . It contains 9 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Buergerinin B is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 202.20 g/mol .Scientific Research Applications
Synthesis of Buergerinin F and G: Han and Lowary (2003) conducted syntheses of buergerinin F and G to establish their absolute stereochemistry. They used a linear sequence for synthesizing buergerinin F in 15 steps from thymidine, with subsequent oxidation to afford buergerinin G (Han & Lowary, 2003).
Clinical Applications in Buerger's Disease: Fazeli and Arshadi (2009) designed a group therapy program for smoking cessation in patients with Buerger's Disease, a chronic peripheral vascular disease. Their study showed partial or complete remission in most patients, indicating the effectiveness of this therapy in improving clinical outcomes (Fazeli & Arshadi, 2009).
Genetic Factors in Buerger's Disease: Chen et al. (2007) investigated the genetic associations with Buerger Disease (BD), focusing on polymorphisms in HLA-DPB1, DRB1, and B, and a promoter polymorphism of CD14. They found significant associations with multiple genetic markers, suggesting genetic control in the susceptibility to BD (Chen et al., 2007).
Iridoid Derivative from Scrophularia buergeriana: Wu et al. (2014) isolated a new iridoid derivative named buergerinin from the roots of Scrophularia buergeriana. They elucidated its structure based on MS and NMR spectroscopic analyses (Wu et al., 2014).
Autotransplantation of Purified CD34+ Cells for Buerger Disease: Dong et al. (2019) assessed the efficacy of autotransplantation of purified CD34+ cells for critical limb ischemia in BD patients. Their study concluded that this method could achieve limb salvage and life quality improvement in patients (Dong et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Buergerinin B is a natural iridoid found in the roots of Scrophularia ningpoensis .
Pharmacokinetics
It has a molecular weight of 202.204, a density of 1.5±0.1 g/cm3, and a boiling point of 404.0±45.0 °C at 760 mmHg . These properties could potentially impact its bioavailability, but more detailed studies are needed to confirm this.
properties
IUPAC Name |
(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXWSFMKSXFDD-YGBUUZGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1COC(=O)C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Buergerinin B and where is it found?
A: Buergerinin B is a newly discovered iridoid, a type of naturally occurring chemical compound often found in plants and known for various biological activities. It was first isolated from the roots of Scrophularia buergeriana [], a plant species traditionally used in Asian medicine.
Q2: What other iridoids have been found alongside Buergerinin B?
A: Research on Scrophularia ningpoensis, another plant in the same genus, has uncovered several other iridoids, including harpagide, harpagoside, 8-O-feruloylharpagide, 8-O-(p-coumaroyl)harpagide, and aucubin []. The presence of these compounds in related plant species suggests potential similarities in their biosynthetic pathways and possibly even shared biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)


